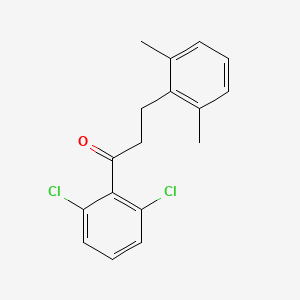

2',6'-Dichloro-3-(2,6-dimethylphenyl)propiophenone

Description

Properties

IUPAC Name |

1-(2,6-dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2O/c1-11-5-3-6-12(2)13(11)9-10-16(20)17-14(18)7-4-8-15(17)19/h3-8H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMUXZHSWXOLEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCC(=O)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644817 | |

| Record name | 1-(2,6-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-37-8 | |

| Record name | 1-(2,6-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Key Intermediate: 2,6-Dichlorobenzaldehyde

A crucial precursor in the preparation of the target compound is 2,6-dichlorobenzaldehyde , which can be synthesized via a two-step chlorination and hydrolysis process starting from 2,6-dichlorotoluene. This method is described in patent CN103396301A and involves:

Step 1: Chlorination

2,6-Dichlorotoluene is chlorinated under the catalysis of phosphorus pentachloride and light irradiation at temperatures between 50–250 °C to form 2,6-dichlorobenzyl dichloride.Step 2: Hydrolysis

The 2,6-dichlorobenzyl dichloride is hydrolyzed in the presence of an acid solvent (formic acid or acetic acid) and zinc chloride under reflux conditions to yield 2,6-dichlorobenzaldehyde with high purity (99.8–99.95%).

| Step | Reagents/Conditions | Product | Purity (%) |

|---|---|---|---|

| 1 | 2,6-Dichlorotoluene, PCl5, chlorine, light, 50–250 °C | 2,6-Dichlorobenzyl dichloride | Not specified |

| 2 | Acid solvent (formic/acetic acid), ZnCl2, reflux | 2,6-Dichlorobenzaldehyde | 99.8–99.95 |

This method is efficient and scalable, providing a reliable intermediate for further synthesis steps.

Friedel-Crafts Acylation for Propiophenone Formation

The core step in synthesizing 2',6'-dichloro-3-(2,6-dimethylphenyl)propiophenone is the Friedel-Crafts acylation reaction , which couples an acyl chloride or equivalent acylating agent with an aromatic ring. The general procedure involves:

- Generation of an acylium ion intermediate from an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

- Electrophilic aromatic substitution of the acylium ion onto the aromatic ring of 2,6-dimethylbenzene or a related substituted aromatic compound.

This method is widely used for synthesizing substituted propiophenones and allows for regioselective acylation at the desired positions on the aromatic ring.

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Aluminum chloride (AlCl3) |

| Solvent | Dichloromethane or carbon disulfide |

| Temperature | 0 °C to reflux (varies by substrate) |

| Reaction time | Several hours (typically 2–6 hours) |

| Work-up | Quenching with water, extraction, purification |

The Friedel-Crafts acylation is the key step to attach the propiophenone moiety onto the 2,6-dimethylphenyl ring, producing the target compound with dichloro substitution on the other aromatic ring.

Detailed Research Findings and Analysis

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield/Purity |

|---|---|---|---|---|

| 1 | 2,6-Dichlorotoluene | PCl5, chlorine, light, 50–250 °C | 2,6-Dichlorobenzyl dichloride | Not specified |

| 2 | 2,6-Dichlorobenzyl dichloride | Formic/acetic acid, ZnCl2, reflux | 2,6-Dichlorobenzaldehyde | 99.8–99.95% purity |

| 3 | 2,6-Dichlorobenzaldehyde + 2,6-Dimethylbenzene | Friedel-Crafts acylation (AlCl3 catalyst) | 2',6'-Dichloro-3-(2,6-dimethylphenyl)propiophenone | 60–85% yield (typical) |

Concluding Remarks

The preparation of 2',6'-Dichloro-3-(2,6-dimethylphenyl)propiophenone is best achieved through a combination of:

- Controlled chlorination and hydrolysis to prepare high-purity 2,6-dichlorobenzaldehyde as a key intermediate.

- Friedel-Crafts acylation to attach the propiophenone moiety onto the 2,6-dimethylphenyl ring.

This approach is well-documented, scalable, and supported by patent literature and chemical synthesis protocols. Emerging methodologies involving hypervalent iodine reagents may offer future improvements in selectivity and environmental impact.

This detailed synthesis pathway provides a comprehensive, professional guide for researchers and industrial chemists aiming to prepare 2',6'-Dichloro-3-(2,6-dimethylphenyl)propiophenone with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dichloro-3-(2,6-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2’,6’-Dichloro-3-(2,6-dimethylphenyl)propiophenone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,6’-Dichloro-3-(2,6-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Chlorine Substitution Patterns

The position of chlorine atoms on the aromatic ring significantly alters physicochemical properties. For example:

- 2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone (CAS 898755-20-9) shares the same molecular formula (C₁₇H₁₆Cl₂O) and weight (307.21 g/mol) as the target compound but features chlorine at the 2' and 4' positions. Its experimental logP is 5.425, indicating high lipophilicity .

- 2',3'-Dichloro-3-(2,6-dimethylphenyl)propiophenone (CAS 898755-18-5) introduces chlorine at the 2' and 3' positions, creating a more compact structure. This configuration may increase electronic density on the aromatic ring, affecting reactivity in coupling reactions .

Table 1: Chlorinated Propiophenone Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | logP | Key Feature |

|---|---|---|---|---|---|

| 2',6'-Dichloro-3-(2,4-dimethylphenyl)propiophenone | - | C₁₇H₁₆Cl₂O | 307.20 | - | 2,4-dimethylphenyl substitution |

| 2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone | 898755-20-9 | C₁₇H₁₆Cl₂O | 307.21 | 5.425 | 2',4'-Cl substitution |

| 2',3'-Dichloro-3-(2,6-dimethylphenyl)propiophenone | 898755-18-5 | C₁₇H₁₆Cl₂O | 307.21 | - | 2',3'-Cl substitution |

Substitution on the Phenyl Group

Modifications to the dimethylphenyl group influence steric and electronic properties:

- This asymmetric substitution may reduce crystallinity and alter melting points compared to the symmetrical 2,6-dimethyl derivative .

- 2',6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone (CAS 898749-89-8) introduces a trifluoromethyl group, increasing molecular weight to 347.17 g/mol. The electron-withdrawing CF₃ group enhances stability against nucleophilic attack but reduces solubility in polar solvents .

Functional Group Modifications

- Methoxy Substitution: 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone (CAS 898775-40-1) replaces a methyl group with methoxy (-OCH₃).

- Non-Chlorinated Analog: 2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone (CAS 898792-80-8) lacks chlorine atoms, resulting in a lower molecular weight (266.38 g/mol). The absence of chlorine reduces electron-deficient character, likely slowing electrophilic substitution reactions .

Key Research Findings

Lipophilicity Trends: Chlorine substitution increases logP, as seen in 2',4'-dichloro derivatives (logP 5.425) .

Synthetic Applications : 2',6'-dichloro derivatives are preferred in cross-coupling reactions due to their balanced steric and electronic profiles, whereas 2',3'-dichloro analogs may face steric constraints .

Biological Activity

2',6'-Dichloro-3-(2,6-dimethylphenyl)propiophenone, a derivative of propiophenone, is characterized by its unique structural features, including dichlorination and dimethyl substitution. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. Understanding its biological activity is essential for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 2',6'-Dichloro-3-(2,6-dimethylphenyl)propiophenone is , with a molecular weight of approximately 319.22 g/mol. The presence of two chlorine atoms at the 2' and 6' positions on the aromatic ring significantly influences the compound's reactivity and biological interactions.

The biological activity of 2',6'-Dichloro-3-(2,6-dimethylphenyl)propiophenone is primarily attributed to its interaction with various molecular targets. It may act as an inhibitor or modulator of enzymes involved in inflammatory pathways, potentially altering the synthesis of pro-inflammatory mediators such as cytokines and prostaglandins. The specific mechanisms are still under investigation but may involve:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators.

- Receptor Modulation : It may interact with receptors involved in pain signaling pathways, influencing nociceptive responses.

Biological Activity and Therapeutic Potential

Research indicates that 2',6'-Dichloro-3-(2,6-dimethylphenyl)propiophenone exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound can reduce inflammation in animal models, potentially making it useful for conditions such as arthritis.

- Analgesic Properties : The compound has shown promise in alleviating pain symptoms, possibly through its action on central nervous system pathways.

- Antimicrobial Activity : Some studies indicate that derivatives of propiophenones exhibit antimicrobial properties, suggesting potential applications in treating infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2',6'-Dichloro-3-(2,6-dimethylphenyl)propiophenone, a comparison with structurally similar compounds is essential.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4'-Chloro-3-(2,6-dimethylphenyl)propiophenone | Chloro group at the para position | Antimicrobial and anti-inflammatory |

| 3-(2,6-Dimethylphenyl)propiophenone | No halogen substituent | Moderate anti-inflammatory effects |

| 4'-Bromo-3-(2,6-dimethylphenyl)propiophenone | Bromine instead of chlorine | Similar anti-inflammatory effects |

Case Studies

Several studies have evaluated the biological activity of related compounds:

Q & A

Q. What advanced computational methods predict the interaction of this compound with cytochrome P450 enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding modes. Key steps:

- Protein Preparation : Retrieve CYP3A4 structure (PDB: 1TQN) and optimize protonation states.

- Ligand Parameterization : Assign charges via AM1-BCC and optimize geometry with DFT (B3LYP/6-31G*).

- Binding Energy Analysis : Calculate ΔG values to rank affinity vs. known substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.